molecular formula C20H15BrFN3O2S2 B2727768 2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide CAS No. 687566-39-8

2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide

Cat. No. B2727768
CAS RN: 687566-39-8
M. Wt: 492.38
InChI Key: DPCJJGZSQFZNJH-UHFFFAOYSA-N
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Description

This compound, also known as 2-{[3-(4-Bromophenyl)-4-oxo-3,4,5,6,7,8-hexahydro1benzothieno[2,3-d]pyrimidin-2-yl]sulfanyl}-N-(3-fluorophenyl)acetamide, has a linear formula of C24H19BrFN3O2S2. It has a molecular weight of 544.468 and a CAS Number of 498545-65-6 .


Molecular Structure Analysis

The molecular structure of this compound is based on a benzothieno[2,3-d]pyrimidin-2-yl core, which is substituted with a 4-bromophenyl group and a sulfanyl-acetamide group . The presence of these functional groups can influence the compound’s reactivity and properties.

Scientific Research Applications

Early Discovery Research

This compound is provided by Sigma-Aldrich to early discovery researchers as part of a collection of rare and unique chemicals . It’s used in the early stages of research to explore its potential applications and properties.

Threonine Tyrosine Kinase (TTK) Inhibitors

A series of pyrido [2, 3- d ]pyrimidin-7 (8 H)-ones were designed and synthesized as new selective orally bioavailable Threonine Tyrosine Kinase (TTK) inhibitors . Although it’s not directly mentioned, the compound’s structure suggests it could potentially be used in similar applications.

ROCK Inhibitors

Thieno [2,3-d]pyrimidin-4 (3H)-one derivatives have been discovered as a new class of ROCK inhibitors . Given the structural similarity, this compound could potentially be used in similar applications.

Biological Activities

A newly synthesized pyrazoline derivative showed significant biological activities on rainbow trout alevins, Oncorhynchus mykiss . Given the structural similarity, this compound could potentially be used in similar applications.

Indole Derivatives

Indole derivatives have shown a wide range of biological and pharmacological activities . Although it’s not directly mentioned, the compound’s structure suggests it could potentially be used in similar applications.

Future Directions

The future research directions for this compound could involve further exploration of its biological and pharmacological activities, as well as optimization of its synthesis. Given the range of activities shown by similar compounds, it could potentially be developed into a therapeutic agent for various conditions .

properties

IUPAC Name

2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H15BrFN3O2S2/c21-12-4-6-15(7-5-12)25-19(27)18-16(8-9-28-18)24-20(25)29-11-17(26)23-14-3-1-2-13(22)10-14/h1-7,10H,8-9,11H2,(H,23,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DPCJJGZSQFZNJH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CSC2=C1N=C(N(C2=O)C3=CC=C(C=C3)Br)SCC(=O)NC4=CC(=CC=C4)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H15BrFN3O2S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

492.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[[3-(4-bromophenyl)-4-oxo-6,7-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl]-N-(3-fluorophenyl)acetamide

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